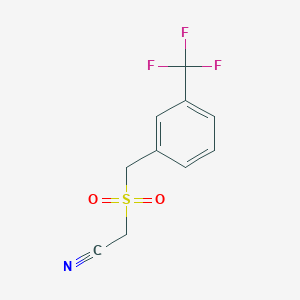

1-(2-溴乙基)-1H-吡唑-3,5-二甲酸二甲酯

描述

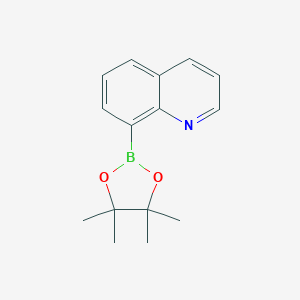

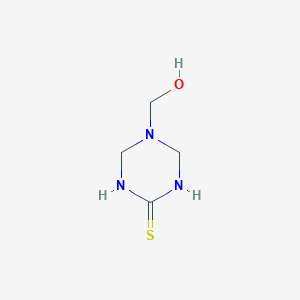

This compound pertains to a class of pyrazole derivatives known for their versatile chemical and physical properties. Pyrazoles are heterocyclic aromatic organic compounds, characterized by a 5-membered ring containing two nitrogen atoms in adjacent positions. The interest in these compounds lies in their potential applications in various fields, including pharmaceuticals, agriculture, and materials science, due to their structural diversity and functionalizability.

Synthesis Analysis

Although the specific synthesis of "Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate" isn't directly reported, related compounds have been synthesized through a variety of methods. For instance, the synthesis and characterization of antipyrine derivatives, which share a similar pyrazole core, involve reactions under specific conditions to yield desired products with good yields. These processes often include steps like cyclization, substitution, and functionalization to introduce various substituents into the pyrazole ring (Saeed et al., 2020).

Molecular Structure Analysis

Molecular structure analysis of pyrazole derivatives, including X-ray diffraction studies, reveals detailed insights into their crystalline structure, intermolecular interactions, and conformational preferences. For related compounds, the arrangement in the crystal lattice is often stabilized by hydrogen bonds and π-π stacking interactions, indicating that these forces play a crucial role in the solid-state assembly of such molecules (Xiao & Zhao, 2009).

科学研究应用

杂环化合物合成

1-(2-溴乙基)-1H-吡唑-3,5-二甲酸二甲酯是吡唑衍生物合成的关键中间体,吡唑衍生物是一类以其广泛的生物活性而闻名的杂环化合物。吡唑因其在创建具有生物活性的化合物方面的潜力而被广泛研究,提供了广泛的药理特性,例如抗癌、抗菌和抗炎活性。合成方法通常涉及缩合然后环化,使用诸如三氯氧磷 (POCl3)、二甲基甲酰胺和肼之类的试剂来有效地生产这些杂环化合物(A. M. Dar & Shamsuzzaman, 2015)。

生物活性分子开发

对吡唑衍生物的研究突出了它们在开发新的治疗剂中的重要性。吡唑的结构多功能性允许设计具有特定生物活性的分子,包括抗菌、抗癌和抗疟疾特性。这导致了对合成吡唑啉衍生物的兴趣日益浓厚,展示了对各种疾病的高度生物功效。这些化合物的开发强调了 1-(2-溴乙基)-1H-吡唑-3,5-二甲酸二甲酯作为创建具有潜在治疗应用的生物活性分子的基础物质的重要性(Pushkar Kumar Ray 等人,2022)。

多组分合成

该化合物的作用延伸到促进多组分反应 (MCR) 以合成具有生物活性的吡唑衍生物。这些反应因其将多种反应物结合起来一步形成复杂产物的效率而受到重视,证明了该化合物在简化合成过程中的实用性。这种方法在制药和药物化学领域特别有益,在这些领域中,生物活性化合物的快速有效合成至关重要(Diana Becerra 等人,2022)。

属性

IUPAC Name |

dimethyl 1-(2-bromoethyl)pyrazole-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O4/c1-15-8(13)6-5-7(9(14)16-2)12(11-6)4-3-10/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIHKXZPZGPUMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1CCBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363303 | |

| Record name | Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate | |

CAS RN |

163213-29-4 | |

| Record name | Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B62488.png)

![Tert-butyl N-[(2S)-2-cyanopent-4-en-2-yl]carbamate](/img/structure/B62500.png)

![5,6-Dihydro-4H-thieno[3,4-c]pyrrole-1-carbonitrile](/img/structure/B62507.png)